N'-(4-Aminophenyl)-N,N-dimethylacetamidine
CAS No.: 35556-08-2
Cat. No.: VC21136178
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35556-08-2 |
|---|---|
| Molecular Formula | C10H15N3 |
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | N'-(4-aminophenyl)-N,N-dimethylethanimidamide |
| Standard InChI | InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3 |
| Standard InChI Key | JUUCSAKZQUXQQB-UHFFFAOYSA-N |
| SMILES | CC(=NC1=CC=C(C=C1)N)N(C)C |
| Canonical SMILES | CC(=NC1=CC=C(C=C1)N)N(C)C |
Introduction
Structural Characterization
N'-(4-Aminophenyl)-N,N-dimethylacetamidine features an amidine functional group bound to a 4-aminophenyl moiety. The structure contains multiple nitrogen-containing functional groups that contribute to its chemical reactivity and potential biological activity. While this compound shares some structural elements with 2-(4-aminophenyl)-N,N-dimethylacetamide, it differs in the nature of the linking group between the aromatic ring and the dimethylamino functionality .
Molecular Properties
The molecular properties of N'-(4-Aminophenyl)-N,N-dimethylacetamidine can be characterized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3 |
| Molecular Weight | Approximately 177.25 g/mol |
| Structure | Contains 4-aminophenyl group linked to dimethylacetamidine |
| Functional Groups | Amidine, aromatic amine |
Unlike the related compound 2-(4-aminophenyl)-N,N-dimethylacetamide which contains a carbonyl group in its acetamide moiety, N'-(4-Aminophenyl)-N,N-dimethylacetamidine features an amidine group with a C=N double bond instead of a C=O bond. This structural difference significantly influences its chemical behavior and reactivity patterns.
Physical and Chemical Properties
Physical State and Appearance
N'-(4-Aminophenyl)-N,N-dimethylacetamidine typically exists as a solid at room temperature. While specific data on this exact compound is limited, structurally related compounds such as N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide appear as off-white to pale beige solids, suggesting similar physical characteristics .
Solubility Profile
Based on the properties of related compounds, N'-(4-Aminophenyl)-N,N-dimethylacetamidine would likely show good solubility in polar aprotic solvents such as DMSO and moderate solubility in alcohols like methanol. Compounds containing the N,N-dimethylacetamide group, such as DMAc, are known to be miscible with water and most oxygen- and nitrogen-containing organic solvents .
Chemical Reactivity
The presence of the amidine functional group confers specific reactivity patterns to N'-(4-Aminophenyl)-N,N-dimethylacetamidine:
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The amidine group can participate in various nucleophilic reactions
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The aromatic amine provides a site for electrophilic aromatic substitution reactions
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The compound may exhibit base-like properties due to its nitrogen-rich structure
Unlike N,N-dimethylacetamide, which hydrolyzes in the presence of acids while remaining stable to strong bases, N'-(4-Aminophenyl)-N,N-dimethylacetamidine would be expected to show different stability patterns due to its amidine functionality .
Analytical Characterization
Spectroscopic Properties
The spectroscopic properties of N'-(4-Aminophenyl)-N,N-dimethylacetamidine would likely include characteristic absorption patterns related to its functional groups. By comparison with related compounds, several spectroscopic parameters can be anticipated:
| Analytical Method | Expected Features |
|---|---|
| IR Spectroscopy | Absorption bands for N-H stretching (primary amine), C=N stretching (amidine), aromatic C=C stretching |
| NMR Spectroscopy | Characteristic signals for aromatic protons, methyl groups, and amine protons |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern likely showing loss of dimethylamine group |
For comparison, the ionization energy of the related compound N-(4-aminophenyl)acetamide has been determined to be 7.12 ± 0.02 eV using electron ionization methods .
Comparison with Related Compounds
Structural Relatives
Several compounds share structural similarities with N'-(4-Aminophenyl)-N,N-dimethylacetamidine:
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2-(4-aminophenyl)-N,N-dimethylacetamide features a similar backbone but contains an acetamide group rather than an amidine
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N-(4-aminophenyl)acetamide (also known as 4-Acetamidoaniline) has a simpler structure lacking the dimethyl substitution
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N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide contains a more complex side chain with a piperazine ring
Comparative Properties
Research Gaps and Future Directions
Current Knowledge Limitations
The available research on N'-(4-Aminophenyl)-N,N-dimethylacetamidine appears to be limited, with few specific studies focusing on this particular compound. This presents several opportunities for further investigation:
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Detailed structural analysis using advanced spectroscopic techniques
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Exploration of its potential biological activities
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Development of efficient and scalable synthesis methods
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Investigation of its reactivity patterns and potential applications in organic synthesis
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